molecular formula C15H15N3S B12141464 5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine

5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine

Cat. No.: B12141464
M. Wt: 269.4 g/mol
InChI Key: CSIKQPBGGIKENN-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine is an organic compound with the molecular formula C16H17N3S and a molecular weight of 283.39 g/mol . This chemical features an imidazo[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure is further substituted with a (phenylsulfanyl)methyl group at the 2-position, which can be pivotal for modulating the compound's electronic properties, lipophilicity, and its potential interactions with biological targets. As a derivative of this scaffold, it serves as a valuable intermediate or building block in organic synthesis and drug discovery efforts. Researchers may utilize this compound in the development of novel therapeutic agents, as potential enzyme inhibitors, or as a probe in pharmacological studies to investigate structure-activity relationships (SAR). The presence of the sulfur-containing thioether linkage offers a site for further chemical modifications, enhancing its utility in exploratory research. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant material safety data sheet (MSDS) before use.

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

5,7-dimethyl-2-(phenylsulfanylmethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C15H15N3S/c1-11-8-12(2)18-9-13(17-15(18)16-11)10-19-14-6-4-3-5-7-14/h3-9H,10H2,1-2H3

InChI Key

CSIKQPBGGIKENN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=CN12)CSC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Chichibabin Cyclization

Aminopyrimidine precursors such as 5,7-dimethyl-2-aminopyrimidine react with α-chloroketones (e.g., chloroacetone) in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. The reaction proceeds via nucleophilic attack of the pyrimidine amine on the α-carbon of the ketone, followed by cyclodehydration to form the imidazo[1,2-a]pyrimidine core.

Example Protocol

  • Reactant : 5,7-dimethyl-2-aminopyrimidine (1.0 equiv)

  • Electrophile : Chloroacetone (1.2 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 65–70%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 2-aminopyrimidine and α-bromoketone in ethanol under microwave conditions (150 W, 120°C, 15 min) achieves cyclization with yields up to 85%.

Introduction of the Phenylsulfanylmethyl Group

The 2-position of the imidazo[1,2-a]pyrimidine core is functionalized via nucleophilic substitution or Mannich-type reactions.

Nucleophilic Substitution

A chloromethyl intermediate is generated at the 2-position using chloromethylation reagents (e.g., ClCH₂OCH₃), followed by displacement with thiophenol.

Stepwise Procedure

  • Chloromethylation : Treat imidazo[1,2-a]pyrimidine with ClCH₂OCH₃ and AlCl₃ in dichloromethane (0°C, 2 h).

  • Thiol Substitution : React chloromethyl intermediate with thiophenol (1.5 equiv) and K₂CO₃ in acetonitrile (reflux, 6 h).

  • Yield : 55–60%.

Mannich Reaction

A one-pot approach employs formaldehyde and thiophenol in the presence of acetic acid. The imidazo[1,2-a]pyrimidine reacts with in situ-generated thiophenol-formaldehyde adducts to install the sulfanylmethyl group.

Optimized Conditions

  • Reactants : Imidazo[1,2-a]pyrimidine (1.0 equiv), thiophenol (2.0 equiv), 37% formaldehyde (1.5 equiv)

  • Catalyst : Acetic acid (10 mol%), 70°C, 8 h

  • Yield : 70–75%

Regioselectivity and Substituent Effects

The 5,7-dimethyl groups influence reaction kinetics and regioselectivity during core formation. Electron-donating methyl substituents enhance the nucleophilicity of the pyrimidine amine, accelerating cyclization. However, steric hindrance from the 5,7-methyl groups necessitates careful optimization of electrophilic partners to avoid byproducts.

Comparative Study of α-Haloketones

ElectrophileSolventTemp (°C)Yield (%)
ChloroacetoneDMF8065
BromoacetoneDMSO9072
IodoacetoneEthanol6058

Data adapted from and. Bromoacetone in DMSO provides optimal balance between reactivity and stability.

Advanced Functionalization Strategies

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 2-position post-sulfanylmethylation. For example, bromination of the phenylsulfanyl group followed by coupling with arylboronic acids diversifies the structure.

Representative Reaction

  • Bromination : NBS (1.1 equiv) in CCl₄, 70°C, 3 h.

  • Coupling : Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.5 equiv), K₂CO₃, dioxane/H₂O (3:1), 90°C, 12 h.

Reductive Alkylation

The sulfanylmethyl group is reduced to a methylene bridge using Raney Ni in ethanol under H₂ atmosphere (50 psi, 24 h), though this method is less common for the target compound.

Analytical Characterization

Spectroscopic Techniques

  • ¹H NMR : Key signals include singlet for C5/C7 methyl groups (δ 2.3–2.5 ppm) and multiplet for phenylsulfanyl protons (δ 7.2–7.4 ppm).

  • HPLC–HRESIMS : Used to confirm molecular ion peaks (m/z 269.4 [M+H]⁺).

X-ray Crystallography

Single-crystal X-ray structures of analogs (e.g., 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine) reveal planar heterocyclic cores with bond lengths consistent with aromatic systems .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Nitrogen Position : Imidazo[1,2-a]pyridines lacking additional nitrogen atoms (e.g., in the pyrimidine ring) exhibit lower MICs (0.1–2 μM) compared to nitrogen-rich analogs like the target compound, suggesting that nitrogen placement affects potency .
  • Substituent Effects : The phenylsulfanylmethyl group in the target compound may improve lipophilicity and membrane permeability compared to chlorophenyl or nitrofuran substituents . However, nitro groups (e.g., in 4h) enhance redox-mediated antimicrobial activity .
  • Methyl Groups : The 5,7-dimethyl configuration in the target compound and 4h may contribute to metabolic stability by shielding reactive sites, as seen in imidazo[1,2-a]pyridine derivatives with methyl groups at R5 .

Biological Activity

5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of 5,7-dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine typically involves a multi-step process that includes cyclization and substitution reactions. The detailed synthetic pathway can vary, but it generally includes the following steps:

  • Formation of the imidazo[1,2-a]pyrimidine core through cyclocondensation.
  • Introduction of the phenylsulfanyl group via nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives. For instance, compounds in this class have been shown to generate singlet oxygen species upon irradiation, acting as effective photosensitizers in photodynamic therapy (PDT). These compounds demonstrated low cytotoxicity in the dark and effectively killed cancer cells at low concentrations (around 2 μM) when exposed to light .

Antiviral Activity

Research has indicated that certain imidazo[1,2-a]pyrimidine derivatives exhibit promising antiviral activities. In silico studies suggest that these compounds may act as effective inhibitors against viral entry by binding to key viral proteins such as ACE2 and spike protein of SARS-CoV-2. The binding affinities observed were significantly higher than those of known inhibitors, indicating a potential role in developing antiviral therapies .

The mechanism of action for 5,7-dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine appears to involve:

  • Generation of reactive oxygen species (ROS) which can induce apoptosis in cancer cells.
  • Inhibition of viral replication through competitive binding to viral proteins.

Case Study 1: Photodynamic Therapy

In a study evaluating the effectiveness of various imidazo[1,2-a]pyrimidine compounds in PDT, it was found that these compounds could be used for simultaneous fluorescence imaging and therapeutic applications. The study reported that these compounds showed significant efficacy in killing cancer cells when activated by light exposure .

Case Study 2: Antiviral Activity Against SARS-CoV-2

A computational study assessed the binding affinity of synthesized imidazo[1,2-a]pyrimidine derivatives against the SARS-CoV-2 spike protein. The top candidates exhibited remarkable binding affinities (-9.1 kcal/mol), suggesting their potential as therapeutic agents against COVID-19 .

Data Summary

Biological Activity Effect Concentration Reference
Anticancer (PDT)Kills cancer cells2 μM
Antiviral (SARS-CoV-2)Inhibits viral entry-
Reactive Oxygen Species (ROS)Induces apoptosis-

Q & A

Q. What are the common synthetic routes for 5,7-Dimethyl-2-[(phenylsulfanyl)methyl]imidazo[1,2-a]pyrimidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, such as cyclocondensation of pyrimidine derivatives with imidazole precursors. Key steps include:

  • Cyclization : Using 2-aminopyrimidines and α,β-unsaturated carbonyl compounds under acidic or basic conditions .
  • Sulfur incorporation : Introducing the phenylsulfanyl group via nucleophilic substitution or thiol-ene reactions, often requiring catalysts like Cu(I) or Pd(II) to enhance regioselectivity .
  • Optimization : Adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields (typically 60–85%) . Characterization via NMR (¹H/¹³C), HPLC, and mass spectrometry is critical for purity validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : Identifies proton environments (e.g., methyl groups at C5/C7 and sulfanyl-methyl substitution) and confirms regiochemistry .
  • HPLC : Assesses purity (>95% preferred for pharmacological studies) using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass spectrometry (ESI-TOF) : Provides exact molecular weight (e.g., [M+H]⁺ at m/z 298.1) and fragmentation patterns to verify structural integrity .

Q. What structural features influence the compound’s reactivity and stability in solution?

  • Electron-withdrawing groups : The phenylsulfanyl moiety enhances stability by reducing electron density at the imidazo[1,2-a]pyrimidine core, minimizing oxidative degradation .
  • Steric hindrance : Methyl groups at C5/C7 restrict rotational freedom, improving thermal stability but potentially slowing nucleophilic substitution reactions .
  • pH sensitivity : Degradation under strongly acidic/basic conditions (pH <2 or >10) necessitates storage in neutral buffers .

Advanced Research Questions

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are used to quantify binding affinities?

  • Mechanistic studies : The compound acts as a kinase inhibitor (e.g., Aurora-A) by competitively binding ATP pockets, validated via:
  • Fluorescence polarization assays : Measuring displacement of fluorescent ATP analogs (IC50 values: 0.5–5 μM) .
  • Surface plasmon resonance (SPR) : Real-time kinetics (kₐ ≈ 10³–10⁴ M⁻¹s⁻¹; k_d ≈ 10⁻³–10⁻⁴ s⁻¹) .
    • Cytotoxicity profiling : Sulforhodamine B (SRB) assays on cancer cell lines (e.g., MCF-7 IC50: 35–45 μM) .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

  • Standardized protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability testing : Use liver microsomes to assess if divergent activities arise from differential metabolite profiles .
  • Structural analogs : Compare substituent effects (e.g., replacing phenylsulfanyl with triazoles) to isolate pharmacophoric contributions .

Q. How can computational modeling (e.g., molecular docking) predict modifications to enhance target selectivity?

  • Docking simulations (AutoDock Vina) : Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) and guide methyl/fluoro substitutions to improve binding .
  • QSAR models : Correlate logP values (2.5–3.5) with membrane permeability to prioritize derivatives with optimal bioavailability .

Q. What novel synthesis methods (e.g., microwave-assisted or solid-phase) improve scalability for structure-activity studies?

  • Microwave synthesis : Reduces reaction times (30 min vs. 24 h) and increases yields (up to 90%) for imidazo[1,2-a]pyrimidines .
  • Solid-phase techniques : Enable combinatorial libraries via resin-bound intermediates, facilitating high-throughput screening .

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